molecular formula C24H25FN4O3 B2754564 2-(4-fluorophenoxy)-N-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)acetamide CAS No. 1396757-93-9

2-(4-fluorophenoxy)-N-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)acetamide

Cat. No.: B2754564
CAS No.: 1396757-93-9
M. Wt: 436.487
InChI Key: BXHHOFORBQPBAX-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)acetamide is a synthetically designed small molecule for research applications. This compound features a pyridazine core linked to a piperidine ring and a phenoxy acetamide group, a scaffold known to exhibit diverse biological activities in medicinal chemistry research . The structure incorporates a 4-fluorophenoxy moiety and a 2-methoxyphenyl group, which are common pharmacophores in the development of compounds for pharmacological studies. Phenoxy acetamide derivatives have been investigated for a range of potential therapeutic properties, including as anti-inflammatory, anti-cancer, and anti-infective agents, making this chemical class a valuable template for exploratory research . The presence of the piperidine and pyridazine subunits, which are found in various bioactive molecules, further suggests its utility in structure-activity relationship (SAR) studies and as a key intermediate in the synthesis of more complex target compounds . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to use this compound in exploratory studies to investigate its physicochemical properties, receptor interactions, and potential biological effects in cellular or biochemical assays.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O3/c1-31-22-5-3-2-4-20(22)21-10-11-23(28-27-21)29-14-12-18(13-15-29)26-24(30)16-32-19-8-6-17(25)7-9-19/h2-11,18H,12-16H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHHOFORBQPBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)NC(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine-Acetamide Derivatives

(a) CB-839 (Glutaminase Inhibitor)
  • Structure : Contains a pyridazine ring and acetamide group but differs in substituents (e.g., thiadiazole and trifluoromethoxy groups).
  • Activity: Potent inhibitor of glutaminase (IC₅₀ in nanomolar range), used in cancer therapy .
(b) Rilapladib (Phospholipase A2 Inhibitor)
  • Structure : Shares a pyridazine core and acetamide backbone but includes a naphthyridine ring and trifluoromethyl biphenyl group.
  • Activity : Inhibits Lp-PLA2 with IC₅₀ = 0.23 nM, used in atherosclerosis and Alzheimer’s disease .
  • Key Difference: The target compound’s 4-fluorophenoxy group may enhance metabolic stability compared to Rilapladib’s difluorobenzyl thioether.

Piperidine-Acetamide Derivatives

(a) Fentanyl Analogs (Opioid Receptor Agonists)
  • Example : Methoxyacetyl fentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-2-methoxyacetamide).
  • Structure : Similar piperidine-acetamide scaffold but with phenethyl and methoxy substitutions.
  • Activity : High μ-opioid receptor affinity; the target compound lacks the phenethyl group critical for opioid activity .
(b) N-(4-Fluorobenzyl)-2-(8-Methyl-2,4-Dioxo-1,3-Diazaspiro[4.5]Decan-3-yl)Acetamide
  • Structure : Contains a spirocyclic diazaspiro group instead of pyridazine.
  • Activity: Not explicitly stated, but spirocyclic systems often improve pharmacokinetic properties .

Pharmacological and Structural Data Table

Compound Name Core Structure Key Substituents Molecular Weight Target/Activity IC₅₀/EC₅₀ Reference
Target Compound Pyridazine-Piperidine 4-Fluorophenoxy, 2-Methoxyphenyl Not Provided Not Explicitly Stated N/A
CB-839 Pyridazine-Thiadiazole Trifluoromethoxy, Thiadiazole ~500 Da Glutaminase Inhibition Nanomolar Range
Rilapladib Naphthyridine-Piperidine Trifluoromethyl Biphenyl 718.80 Da Lp-PLA2 Inhibition 0.23 nM
Methoxyacetyl Fentanyl Piperidine-Acetamide Phenethyl, Methoxy ~388 Da μ-Opioid Receptor Agonist Sub-nanomolar

Key Research Findings

Substituent Impact: The 4-fluorophenoxy group in the target compound likely improves metabolic stability and lipophilicity compared to non-halogenated analogs (e.g., N-(4-bromophenyl)-2-(2-thienyl)acetamide) . The 2-methoxyphenyl group on pyridazine may enhance π-π stacking interactions in enzyme binding pockets, similar to triazolo-pyridazine derivatives (e.g., 891117-12-7) .

Piperidine vs. Non-Piperidine Analogs: Piperidine-containing compounds (e.g., fentanyl analogs) often exhibit CNS activity, but the target compound’s pyridazine core may redirect its application to peripheral enzymes .

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for preparing 2-(4-fluorophenoxy)-N-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)acetamide?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Substitution reactions under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the pyridazine moiety .
  • Step 2 : Reduction of intermediates (e.g., nitro to amine groups) using iron powder or catalytic hydrogenation under acidic conditions .
  • Step 3 : Condensation with cyanoacetic acid or acetyl chloride derivatives using coupling agents like EDCI or HATU .
  • Step 4 : Purification via column chromatography or recrystallization.

Q. Optimal Conditions :

StepTemperature (°C)SolventCatalyst/ReagentYield (%)
180–90DMFK₂CO₃60–75
225–40HCl/EtOHFe powder70–85
30–25DCMEDCI/DMAP50–65

Key Challenges : Avoiding side reactions during pyridazine functionalization and ensuring regioselectivity in piperidine coupling .

Q. How is the structural identity and purity of the compound confirmed?

Characterization relies on spectroscopic and analytical methods:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorophenoxy, methoxyphenyl) and piperidine ring conformation .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., pyridazine-proton coupling) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion) .
  • Infrared (IR) Spectroscopy : Identify functional groups (amide C=O stretch at ~1650 cm⁻¹) .
  • HPLC/Purity Analysis : ≥95% purity confirmed via reverse-phase HPLC with UV detection at 254 nm .

Q. What initial biological screening approaches are recommended for this compound?

Prioritize assays based on structural analogs:

  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors .
  • Solubility/Stability : Assess pharmacokinetic properties via shake-flask solubility and microsomal stability tests .

Advanced Research Questions

Q. How can reaction yields and purity be optimized during multi-step synthesis?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12h to 2h) and improves regioselectivity in heterocycle formation .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) for substitution reactions; switch to dichloromethane (DCM) for acid-sensitive steps .
  • Catalyst Screening : Test Pd/C vs. Raney Ni for nitro-group reductions to minimize byproducts .
  • In-Line Monitoring : Use TLC or LC-MS to track intermediate purity and adjust conditions dynamically .

Q. How can contradictions in biological activity data across studies be resolved?

  • Comparative Assays : Replicate studies using standardized protocols (e.g., identical cell lines, assay buffers) .
  • Off-Target Profiling : Use proteome-wide affinity pulldown assays to identify non-specific interactions .
  • Structural Analysis : Perform X-ray crystallography or molecular docking to correlate activity with binding poses .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., correlation between methoxyphenyl orientation and IC₅₀) .

Q. What strategies validate target engagement in pharmacological studies?

  • Cellular Thermal Shift Assay (CETSA) : Confirm compound binding to target proteins by measuring thermal stability shifts .
  • Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target .
  • Knockdown/Rescue Experiments : Use siRNA to silence the target and assess loss of compound efficacy .
  • SPR/BLI : Quantify binding kinetics (KD, kon/koff) via surface plasmon resonance or bio-layer interferometry .

Q. Data Contradiction Case Study :

StudyReported IC₅₀ (μM)Assay ConditionsResolution Strategy
A0.5HeLa cells, 48hRe-test with identical cell passage number
B5.2MCF-7 cells, 24hNormalize data to ATP levels via CellTiter-Glo®

Q. Key Resources :

  • Synthetic Protocols : Adapt methods from pyridazine-thioacetamide analogs .

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